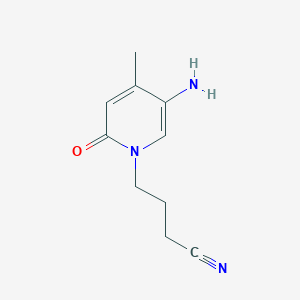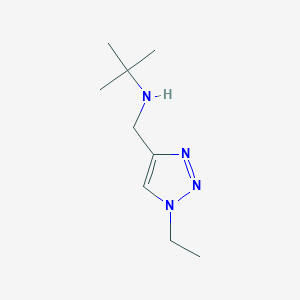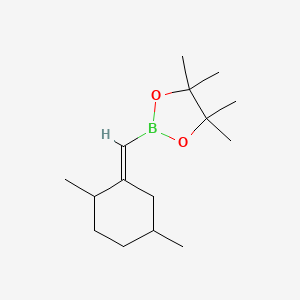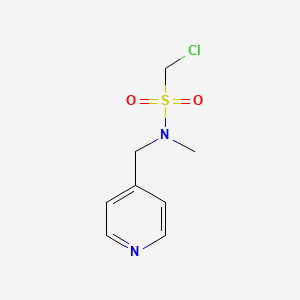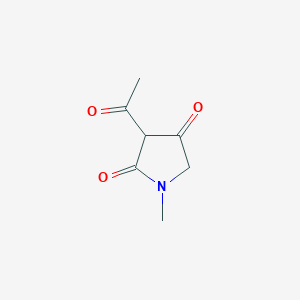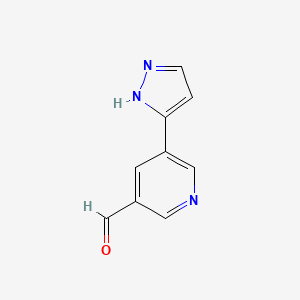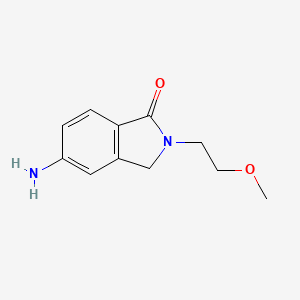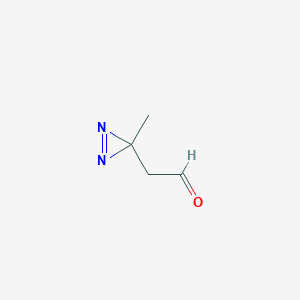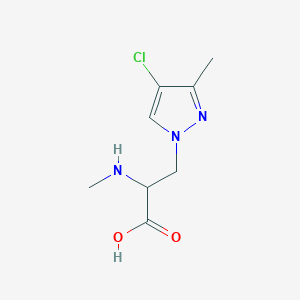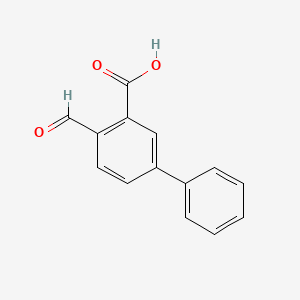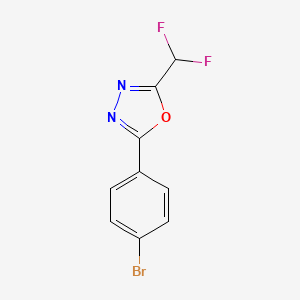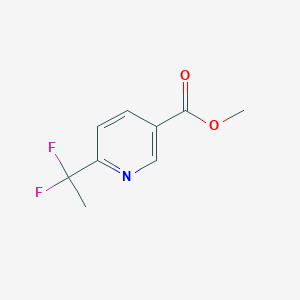
Methyl6-(1,1-difluoroethyl)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H9F2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique chemical structure, which includes a difluoroethyl group attached to the pyridine ring. The presence of fluorine atoms often imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with 1,1-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the fluorine atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate
- Methyl 6-(1,1-difluoroethyl)pyridine-2-carboxylate
- Methyl 6-(1,1-difluoroethyl)pyridine-4-carboxylate
Uniqueness
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is unique due to the position of the difluoroethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific placement of substituents can affect the compound’s ability to interact with biological targets and its overall stability .
Eigenschaften
Molekularformel |
C9H9F2NO2 |
|---|---|
Molekulargewicht |
201.17 g/mol |
IUPAC-Name |
methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9F2NO2/c1-9(10,11)7-4-3-6(5-12-7)8(13)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
YSVOGFKRVKIZDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13632063.png)
